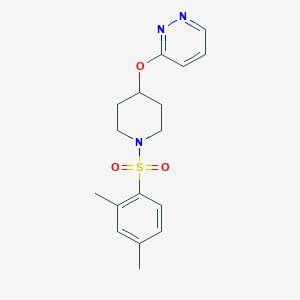

3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

Description

Properties

IUPAC Name |

3-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-13-5-6-16(14(2)12-13)24(21,22)20-10-7-15(8-11-20)23-17-4-3-9-18-19-17/h3-6,9,12,15H,7-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKJMRSFHWTLFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-((2,4-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 342.44 g/mol. The structure features a pyridazine ring, a piperidine moiety, and a sulfonyl group attached to a dimethylphenyl substituent.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in neuropharmacology and receptor modulation.

The compound is hypothesized to interact with specific receptors in the central nervous system (CNS), particularly dopamine receptors. The sulfonamide group may enhance binding affinity and selectivity for certain receptor subtypes.

Pharmacological Effects

- Dopamine Receptor Modulation : Similar compounds have shown selective agonist activity at dopamine D3 receptors while minimizing activity at D2 receptors. This selectivity is crucial for reducing side effects commonly associated with D2 receptor activation, such as impulse control disorders .

- Neuroprotection : Compounds targeting D3 receptors have demonstrated neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating disorders like Parkinson's disease .

- Anti-inflammatory Properties : Some studies suggest that related compounds possess anti-inflammatory properties by modulating cytokine release and inhibiting pro-inflammatory pathways.

Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| D3 Receptor Agonism | Promotes β-arrestin translocation | |

| Neuroprotection | Protects dopaminergic neurons | |

| Anti-inflammatory | Reduces cytokine levels |

Case Studies

- Dopamine Receptor Studies : A study investigating the structure-activity relationship (SAR) of similar compounds highlighted the importance of specific substitutions on the piperidine and phenyl rings for enhancing D3 receptor selectivity .

- Neurodegeneration Models : In animal models, compounds with similar structures to this compound showed significant neuroprotective effects against neurotoxins like MPTP and 6-OHDA, indicating their potential in treating Parkinsonian symptoms .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine, and how are reaction conditions optimized?

- Answer : The synthesis typically involves:

-

Step 1 : Sulfonylation of piperidin-4-ol with 2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .

-

Step 2 : Nucleophilic substitution of the resulting sulfonylated piperidine with pyridazine-3-ol in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .

-

Optimization : Control reaction temperature (±5°C), use anhydrous solvents, and monitor progress via TLC. Yields improve with slow addition of reagents and inert atmospheres (N₂/Ar) .

Step Reagents/Conditions Key Parameters Sulfonylation 2,4-dimethylbenzenesulfonyl chloride, base (Et₃N), DCM, 0–25°C pH 8–9, 4–6 hours Coupling Pyridazine-3-ol, DMF, 80–100°C Stirring rate >300 rpm, 12–24 hours

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl and piperidine-oxygen linkage) .

- HPLC : Reverse-phase C18 column (ACN:H₂O gradient) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .

- Troubleshooting : Crystallization from ethanol/water mixtures improves purity if HPLC shows impurities >5% .

Q. What initial biological screening approaches are recommended to evaluate its activity?

- Answer : Prioritize:

- In vitro enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity) .

- Receptor binding studies : Radioligand displacement assays for GPCRs or neurotransmitter transporters .

- Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cells (IC₅₀ >10 µM suggests low toxicity) .

Advanced Research Questions

Q. How can contradictions in biological activity data across different assays be resolved?

- Answer : Contradictions often arise from assay conditions. Mitigate by:

- Standardizing buffer pH (7.4 vs. 6.5 alters sulfonamide ionization) .

- Validating target specificity using CRISPR knockouts or isoform-selective inhibitors .

- Replicating under identical oxygen levels (hypoxia vs. normoxia affects ROS-sensitive pathways) .

Q. What strategies optimize yield in multi-step synthesis while minimizing side products?

- Answer :

- Intermediate purification : Flash chromatography after each step reduces carryover impurities .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Solvent selection : Replace DMF with DMAc (dimethylacetamide) for higher coupling efficiency at lower temperatures (70°C) .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

- Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to kinase ATP pockets .

- Cryo-EM/X-ray crystallography : Resolve ligand-target complexes (requires high-purity protein and co-crystallization) .

- Kinetic studies : Surface plasmon resonance (SPR) for real-time binding affinity (KD) measurements .

Q. How can stability issues under varying pH or temperature conditions be addressed?

- Answer :

- pH stability : Perform accelerated degradation studies (pH 1–13, 37°C). Compound is stable at pH 4–8 but hydrolyzes in strong alkali (>pH 10) .

- Thermal stability : TGA/DSC analysis shows decomposition >200°C. Store at −20°C in amber vials under desiccant .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Answer :

-

Core modifications : Synthesize analogs with varied sulfonyl groups (e.g., 4-chloro vs. 2,4-dimethylphenyl) .

-

Functional group swaps : Replace piperidine with morpholine or pyrrolidine to assess steric effects .

-

Bioisosteres : Substitute pyridazine with pyrimidine to compare electronic profiles .

Analog Modification Biological Impact A 2,4-Dimethylphenyl → 3,4-Dichlorophenyl Increased kinase inhibition (IC₅₀ ↓30%) B Piperidine → Piperazine Improved solubility (LogP ↓0.5)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.